Product packaging for 6-Methoxy-1,3-benzodioxole-5-carbaldehyde(Cat. No.:CAS No. 5780-00-7)

6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1361167
CAS No.: 5780-00-7
M. Wt: 180.16 g/mol
InChI Key: NCIYDDIPUGCVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B1361167 6-Methoxy-1,3-benzodioxole-5-carbaldehyde CAS No. 5780-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYDDIPUGCVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206495
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-00-7
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Benzodioxole Scaffold: a Cornerstone in Chemical Science

The benzodioxole moiety, a benzene (B151609) ring fused to a dioxole ring, is a privileged scaffold in chemical science, particularly in the realm of medicinal chemistry. chemicalbook.com This structural motif is a key component in a multitude of biologically active natural products and synthetic compounds. The presence of the two oxygen atoms in the dioxole ring enhances the electron density of the aromatic system, influencing its reactivity and interaction with biological targets. chemicalbook.com

Derivatives of 1,3-benzodioxole (B145889) have been investigated for a wide array of therapeutic applications, including anti-inflammatory, neuroprotective, anticancer, and antibacterial activities. chemicalbook.comresearchgate.net The rigid and planar nature of the benzodioxole ring system provides a defined three-dimensional structure that can be crucial for specific binding to enzymes and receptors. This makes it an attractive framework for the design of new drugs and molecular probes.

Aromatic Aldehydes: Versatile Tools in Organic Synthesis

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group directly attached to an aromatic ring. wisdomlib.org This structural arrangement confers unique reactivity upon the aldehyde group, making these compounds invaluable intermediates in organic synthesis. fiveable.me They serve as precursors for a vast range of more complex molecules, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.com

The synthetic utility of aromatic aldehydes stems from their ability to participate in a wide variety of chemical transformations. numberanalytics.com These include nucleophilic addition reactions, where the electrophilic carbonyl carbon is attacked by a nucleophile, and condensation reactions, which lead to the formation of larger molecules through the elimination of a small molecule like water. fiveable.menumberanalytics.com Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of organic compounds. Aromatic aldehydes are also widely used in the flavor and fragrance industry due to their characteristic aromas. fiveable.me

Research Directions and Future Outlook for 6 Methoxy 1,3 Benzodioxole 5 Carbaldehyde

Advanced Synthetic Routes for this compound

This compound, also known as myristicinaldehyde, is a significant aromatic aldehyde. chemimpex.com Its synthesis is a key step in the production of various bioactive molecules and pharmaceuticals. chemimpex.comsamaterials.com A variety of synthetic strategies have been developed to prepare this compound, ranging from regioselective functionalization of precursors to the oxidative cleavage of more complex molecules.

Exploration of Regioselective Synthesis Strategies

The regioselective synthesis of this compound is crucial for achieving high yields and purity. The substitution pattern on the aromatic ring directs the position of the formyl group. In precursors such as 3-methoxy-1,2-(methylenedioxy)benzene, the electron-donating nature of the methoxy and methylenedioxy groups activates the aromatic ring, making it susceptible to electrophilic substitution. The directing effects of these groups are paramount in achieving formylation at the desired position.

Titanium-mediated formylation using dichloromethyl methyl ether and TiCl4 has been explored for a range of electron-rich aromatic rings, including methoxy-substituted benzenes, demonstrating high regioselectivity. researchgate.net The Gatterman reaction is another method that can be employed for the formylation of activated aromatic rings, though yields can be impacted by the potential for the methylenedioxy group to be cleaved by Friedel-Crafts type reagents. mdma.ch

Multi-step Reaction Sequences in Preparation

The synthesis of this compound often involves multi-step reaction sequences, particularly when starting from naturally occurring compounds like myristicin (B1677595). mdma.ch A common route involves the isomerization of myristicin (3-methoxy-4,5-methylenedioxy-1-allylbenzene) to isomyristicin, followed by oxidation to yield the desired aldehyde. mdma.ch

Another multi-step approach starts with the bromination of vanillin, followed by conversion to 3-methoxy-4,5-dihydroxybenzaldehyde. mdma.ch This intermediate is then subjected to methylenation to form the benzodioxole ring, yielding myristicinaldehyde. mdma.ch A synthesis route starting from pyrogallol (B1678534) 1-methyl ether has also been described, which involves methylenation to form 1-methoxy-2,3-methylenedioxybenzene, followed by subsequent functionalization. mdma.ch

Starting MaterialKey IntermediatesFinal ProductReference
MyristicinIsomyristicinThis compound mdma.ch
Vanillin3-Methoxy-4,5-dihydroxybenzaldehydeThis compound mdma.ch
Pyrogallol 1-methyl ether1-Methoxy-2,3-methylenedioxybenzeneThis compound mdma.ch

Formylation Reactions of Precursor Molecules

Formylation reactions are a direct method for introducing the aldehyde group onto a precursor molecule. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.org This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, an electrophilic chloriminium salt. cambridge.orgwikipedia.org This reagent then reacts with the activated aromatic ring to introduce the formyl group. cambridge.org The Vilsmeier-Haack reaction is noted for being an efficient, economical, and mild method for formylation. ijpcbs.com

Another formylation technique involves the use of dichloromethyl methyl ether in the presence of a Lewis acid like SnCl4. mdpi.com This method has been successfully applied to the formylation of dihydroapiol to produce the corresponding aldehyde in high yield. mdpi.com

Formylation MethodReagentsSubstrateYieldReference
Vilsmeier-HaackDMF, POCl3Electron-rich arenesVaries cambridge.orgijpcbs.com
Dichloromethyl methyl ether/SnCl4Dichloromethyl methyl ether, SnCl4Dihydroapiol90% mdpi.com

Oxidative Cleavage Approaches from Complex Substrates

Oxidative cleavage provides a pathway to this compound from more complex substrates containing a carbon-carbon double bond that can be cleaved to form the aldehyde. A notable example is the oxidation of isomyristicin, which is obtained from the isomerization of myristicin. mdma.ch While a method using ethyl nitrite (B80452) and hydrochloric acid was found to be unsatisfactory for isomyristicin, other oxidative cleavage methods can be employed. mdma.ch

Ozonolysis is a powerful technique for the oxidative cleavage of alkenes to produce carbonyl compounds. researchgate.net This method could potentially be applied to an appropriate precursor to yield myristicinaldehyde. Additionally, heterogeneous vanadium-catalyzed oxidative cleavage of olefins has been developed as a sustainable method to produce carboxylic acids, and similar principles could be adapted for aldehyde synthesis.

Industrial Production Methods and Scalability Research

For industrial-scale production of this compound, factors such as cost, efficiency, and scalability are of utmost importance. While specific large-scale production details for this compound are not extensively published, general principles of scalable chemical synthesis can be applied. Processes that utilize readily available starting materials and have high yields are preferred.

A patented process for the formylation of aromatic compounds describes a methodology that may be suitable for industrial application. google.com This process can be carried out over a wide temperature range, and the reaction pressure is not critical, which can simplify reactor design and reduce costs. google.com The development of scalable syntheses for complex molecules, such as the phytotoxin coronatine, highlights the importance of designing flexible and efficient synthetic routes from the outset to enable gram-scale production and beyond. researchgate.net A process for preparing 3-methoxy-4,5-methylenedioxybenzaldehyde via a phase transfer catalysis reaction has also been described, which could be amenable to industrial scale-up. google.com

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich aromatic ring. The aldehyde group is susceptible to both nucleophilic addition and oxidation. It can be oxidized to the corresponding carboxylic acid, myristicinic acid, using reagents such as potassium permanganate. mdma.ch

The aromatic ring, being activated by the methoxy and methylenedioxy substituents, can undergo further electrophilic aromatic substitution, although the existing aldehyde group is deactivating. The unique electronic properties of the benzodioxole structure enhance its reactivity, making it a valuable building block in organic synthesis. chemimpex.com

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. chemimpex.com For instance, it is used in the synthesis of oxazole (B20620) combretastatin (B1194345) A-4 analogs, which exhibit anti-tumor activity, and in the preparation of the endothelin-A antagonist ABT-546. samaterials.com

Aldehyde Group Derivatization and Functionalization

The aldehyde group is a primary site for the functionalization of this compound, enabling its conversion into a variety of other functional groups through oxidation and reduction reactions.

Oxidation Reactions and Product Characterization

The aldehyde moiety of this compound can undergo oxidation to yield valuable derivatives, primarily the corresponding carboxylic acid or a phenol (B47542) through oxidative rearrangement.

Oxidation to Carboxylic Acid: Standard oxidation protocols can convert the aldehyde to 6-Methoxy-1,3-benzodioxole-5-carboxylic acid. Common oxidizing agents for this transformation include potassium dichromate(VI) in acidic conditions or sodium chlorite (B76162) (NaClO₂). nih.govlibretexts.org The reaction with sodium chlorite is often preferred due to its milder conditions and higher selectivity for aldehydes. researchgate.net

The resulting carboxylic acid can be characterized by the appearance of a broad hydroxyl (-OH) stretch in the infrared (IR) spectrum (typically 2500-3300 cm⁻¹) and a shift of the carbonyl (C=O) stretch. In ¹H NMR spectroscopy, the aldehydic proton signal (around 9-10 ppm) disappears and is replaced by a carboxylic acid proton signal (often >10 ppm).

Baeyer-Villiger Oxidation: A notable transformation is the Baeyer-Villiger oxidation, which converts aromatic aldehydes into phenols via a formate (B1220265) ester intermediate. researchgate.netrsc.org This reaction is typically carried out using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). researchgate.net The reaction proceeds through the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. Subsequent hydrolysis of the formate ester yields 6-methoxy-1,3-benzodioxol-5-ol. This method is a convenient route for preparing methoxyphenols from their corresponding aldehydes. researchgate.netrsc.org A similar Baeyer-Villiger reaction has been documented for the related compound, apiol aldehyde, which is oxidized to a phenol and subsequently to a quinone. mdpi.com

Product characterization for the phenolic product would show a distinct, broad -OH stretch in the IR spectrum and the absence of the aldehyde carbonyl peak. ¹H NMR would confirm the loss of the aldehyde proton and the appearance of a phenolic proton signal.

Reaction TypeReagent(s)ProductKey Characterization Features
Oxidation to Carboxylic AcidK₂Cr₂O₇/H₂SO₄ or NaClO₂6-Methoxy-1,3-benzodioxole-5-carboxylic acidDisappearance of aldehyde proton (~10 ppm) in ¹H NMR; Appearance of broad -OH stretch (2500-3300 cm⁻¹) in IR spectrum.
Baeyer-Villiger Oxidationm-CPBA, then hydrolysis6-Methoxy-1,3-benzodioxol-5-olDisappearance of aldehyde proton in ¹H NMR; Appearance of phenolic -OH proton and broad -OH stretch in IR spectrum.
Reduction Reactions and Product Characterization

Reduction of the aldehyde group provides the corresponding primary alcohol, (6-Methoxy-1,3-benzodioxol-5-yl)methanol. This transformation is fundamental in synthetic pathways requiring an alcohol functionality for further elaboration, such as ether or ester formation.

Catalytic Hydrogenation: A common and efficient method for this reduction is catalytic hydrogenation. youtube.com This process typically involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst. tcichemicals.com Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. tcichemicals.com The reaction is generally clean and high-yielding.

The primary alcohol product is characterized by the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic methylene (B1212753) protons (-CH₂OH) and the hydroxyl proton in the ¹H NMR spectrum. The C=O stretching frequency in the IR spectrum (around 1670 cm⁻¹) is replaced by a broad O-H stretch (around 3200-3600 cm⁻¹).

Reaction TypeReagent(s)ProductKey Characterization Features
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)(6-Methoxy-1,3-benzodioxol-5-yl)methanolAppearance of -CH₂OH and -OH signals in ¹H NMR; Appearance of broad O-H stretch (3200-3600 cm⁻¹) in IR spectrum.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The substitution pattern on the aromatic ring of this compound is governed by the cumulative electronic effects of the methoxy, methylenedioxy, and aldehyde groups.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating resonance effects of both the methoxy group and the oxygen atoms of the benzodioxole ring. organicchemistrytutor.com Both of these are ortho, para-directing groups. youtube.comunizin.org Conversely, the aldehyde group is an electron-withdrawing group and acts as a meta-director, deactivating the ring. unizin.org

In this specific molecule, the positions ortho and para to the activating groups are C-7, C-5, and C-4. The aldehyde occupies C-5. The position para to the methoxy group (C-?) is blocked by the fused dioxole ring, and the position para to the dioxole oxygen at C-1 is C-4. The only unsubstituted position on the ring is C-7, which is ortho to the methoxy group. Therefore, electrophilic substitution is strongly directed to the C-7 position. The powerful activating effects of the ether groups are expected to overcome the deactivating effect of the aldehyde, allowing reactions like nitration or halogenation to proceed at this site.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group (such as a halide). libretexts.orgyoutube.com The electron-rich nature of the 6-Methoxy-1,3-benzodioxole ring system makes it inherently unreactive towards nucleophilic attack. For an NAS reaction to be feasible, a leaving group would need to be introduced onto the ring, and even then, the reaction would be disfavored by the electron-donating substituents unless additional, powerful electron-withdrawing groups were also present.

Stability and Reactivity Influences of the Methoxy Group

The methoxy group at the C-6 position plays a crucial role in modulating the stability and reactivity of the entire molecule. Its influence is primarily electronic, though steric effects can also be a factor in certain reactions.

The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). organicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. chemimpex.com This effect is particularly pronounced at the ortho and para positions. Studies on related aromatic compounds have demonstrated that methoxy substituents can significantly affect the activation barriers of reactions, with their position determining the extent of this influence. nih.gov In this compound, this activating influence reinforces that of the methylenedioxy group, making the aromatic nucleus highly electron-rich. This enhanced nucleophilicity is central to its utility as a building block in the synthesis of more complex molecules. chemimpex.com

While stable under most synthetic conditions, the methyl ether linkage can be cleaved under harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃), to yield the corresponding phenol.

Ring-Opening and Rearrangement Studies

While the aromatic core is generally stable, the methylenedioxy (benzodioxole) ring is susceptible to cleavage under specific nucleophilic conditions, particularly due to the presence of the electron-withdrawing aldehyde group.

Research has shown that the methylenedioxy ring of piperonal (B3395001) derivatives can be regioselectively cleaved by treatment with sodium alkoxides (like sodium methoxide (B1231860) or sodium benzyloxide) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). clockss.org This reaction proceeds via nucleophilic attack on the methylene carbon of the dioxole ring. The presence of the electron-withdrawing formyl group at C-5 facilitates this attack by lowering the electron density of the ring system. This cleavage reaction results in the formation of catechol derivatives, where one of the original dioxole oxygens remains as a hydroxyl group and the other is converted to an ether, depending on the alkoxide used. clockss.org

Catalytic Conversions and Reaction Optimization

Catalysis offers efficient and selective pathways for the transformation of this compound. Optimization of these reactions is key to achieving high yields and purity.

Catalytic Hydrogenation: As mentioned in section 2.2.1.2, the reduction of the aldehyde to an alcohol is effectively achieved through catalytic hydrogenation. tcichemicals.com Optimization of this process involves the careful selection of several parameters:

Catalyst: The choice of catalyst (e.g., Pd, Pt, Ni) can influence reaction rate and selectivity. tcichemicals.com

Solvent: The solvent can affect catalyst activity and substrate solubility.

Temperature and Pressure: These conditions can be adjusted to control the reaction rate. Mild conditions are typically sufficient for aldehyde reduction.

Catalytic Oxidation: While stoichiometric oxidants are common, catalytic methods for oxidation are of increasing interest. For instance, catalytic systems have been developed for Baeyer-Villiger oxidations. Research on the oxidation of cyclic ketones has utilized catalysts like silica-supported tricobalt tetraoxide, pointing towards the potential for developing similar catalytic methods for aldehydes. sigmaaldrich.com Optimizing such a system would involve screening different metal catalysts, oxidants (e.g., H₂O₂, O₂), and reaction conditions to maximize the yield of the desired formate ester or phenol.

Design Principles for Novel Benzodioxole Analogues

The design of novel analogues based on the this compound scaffold is guided by several key principles aimed at creating molecules with tailored properties. The inherent structural features of the benzodioxole ring system, such as its planarity and electron-rich nature, make it a versatile core for modification. chemicalbook.com The design process often begins with identifying a target application, which then informs the strategy for chemical alteration.

A primary design principle involves leveraging the benzodioxole moiety as a foundational scaffold to which various functional groups can be appended. ontosight.ai The stability and reactivity of this core structure allow for systematic modifications. chemicalbook.com For instance, in the development of biologically active agents, derivatives are designed to interact with specific biological targets. This can be achieved by introducing substituents that can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with a receptor or enzyme. The specific substitution pattern on the benzodioxole ring is known to significantly influence the compound's interaction with these targets. ontosight.ai

Computational methods, such as pharmacophore modeling and molecular docking, are increasingly employed in the design phase. nih.govresearchgate.net These techniques allow for the virtual screening of potential derivatives and the prediction of their binding affinities and modes of interaction with a target protein. researchgate.net This in silico approach helps in prioritizing the synthesis of compounds that are most likely to exhibit the desired activity, thereby streamlining the discovery process. researchgate.net For example, a pharmacophore model based on an auxin receptor was used to screen for and design novel benzodioxole derivatives with root-promoting activities. nih.govresearchgate.net

Another key principle is the concept of isosteric replacement and functional group modification. This involves replacing certain parts of the molecule with other groups that have similar steric or electronic properties to enhance or modify its activity. For example, expanding the dioxolane ring or introducing metabolically robust atoms like deuterium (B1214612) and fluorine are strategies used to improve the pharmacological profile of benzodioxole-containing compounds like noscapine. nih.gov

Synthetic Strategies for Functionalized Derivatives

The aldehyde and the aromatic ring of this compound provide reactive sites for a wide array of synthetic transformations, enabling the creation of a diverse library of derivatives.

Halogen atoms serve as important functional groups in medicinal chemistry and as versatile handles for further synthetic modifications, particularly in cross-coupling reactions. The introduction of halogens onto the benzodioxole ring is a key strategy for creating intermediates for more complex molecules.

One common approach begins with a brominated benzodioxole precursor, such as (6-bromobenzo[d] biosynth.comcymitquimica.comdioxol-5-yl)methanol. researchgate.networldresearchersassociations.com This starting material can be subjected to reactions like the Appel reaction to convert the alcohol to a bromide, followed by nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. researchgate.networldresearchersassociations.com This azido-bromo-benzodioxole intermediate is then a suitable substrate for Suzuki-Miyaura coupling reactions. researchgate.networldresearchersassociations.com In this palladium-catalyzed cross-coupling reaction, the bromine atom is replaced by various aryl or heteroaryl groups from corresponding boronic acids, yielding a wide range of biaryl derivatives. researchgate.networldresearchersassociations.com

Furthermore, direct halogenation of the benzodioxole ring can be achieved, although regioselectivity can be a challenge depending on the existing substituents. Once halogenated, these derivatives can be used to synthesize compounds with altered electronic properties and biological activities. For instance, benzodioxole acetate (B1210297) structures with halogens (Br, Cl, I) on an attached phenyl ring have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

The introduction of new alkyl and alkoxy groups onto the benzodioxole scaffold is another important strategy for creating novel derivatives. These modifications can influence the molecule's lipophilicity, steric profile, and metabolic stability. ontosight.ai

A relevant example is the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. mdpi.com This synthesis demonstrates the introduction of both an additional methoxy group and a propyl group to a benzodioxole core. The synthesis starts from apiol, a naturally occurring allylpolymethoxybenzene, which is first hydrogenated to dihydroapiol (containing a propyl group). mdpi.comresearchgate.net Subsequently, a formylation reaction, using a formylating mixture in the presence of a Lewis acid like SnCl₄, introduces the aldehyde group at the desired position, yielding the target molecule with a 90% yield. mdpi.comresearchgate.net This multi-step process showcases a method for building up complexity on the benzodioxole ring system starting from natural products. mdpi.com

Summary of Synthesis for an Alkoxy/Alkyl Derivative

Starting Material Key Steps Product

Fusing heterocyclic rings to the benzodioxole core leads to the creation of novel polycyclic systems with rigid conformations and diverse chemical properties. These complex structures are of significant interest in materials science and medicinal chemistry.

One powerful method for constructing such systems is the 1,3-dipolar cycloaddition reaction. researchgate.networldresearchersassociations.com For example, an azidomethyl benzodioxole derivative can react with an alkyne, such as phenylacetylene, in a Huisgen cycloaddition or "click reaction". worldresearchersassociations.com This reaction, often catalyzed by copper(I), efficiently and stereoselectively forms a triazole ring fused to the benzodioxole system. researchgate.networldresearchersassociations.com This strategy has been used to synthesize 1-((6-bromobenzo[d] biosynth.comcymitquimica.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, which can then undergo further functionalization via its bromo group. worldresearchersassociations.com

Multi-component reactions (MCRs) are also employed to build complex heterocyclic structures in a single step. For instance, the reaction between 1,2-dicarbonyl compounds, secondary amino acids, and α,β-unsaturated carbonyl compounds (as dipolarophiles) can generate spirooxindole pyrrolidinyl derivatives grafted onto a benzodioxole structure. rsc.org These reactions proceed via the in situ formation of an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition to yield highly substituted and stereochemically complex fused systems. rsc.org Various synthetic approaches exist for creating diverse 5:6:6-fused heterocyclic systems. researchgate.net

Structure-Reactivity Relationships in Derivative Synthesis

The synthesis of this compound derivatives is governed by structure-reactivity relationships that dictate the outcome of chemical transformations. The electronic nature of the benzodioxole ring, influenced by the electron-donating effects of the methoxy and methylenedioxy groups, plays a crucial role. These groups activate the aromatic ring towards electrophilic substitution, but also direct incoming electrophiles to specific positions.

In reactions like formylation, the position of the newly introduced aldehyde group is controlled by the directing effects of the existing substituents. mdpi.com Similarly, in cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of a halogenated benzodioxole substrate is dependent on the nature of the halogen (I > Br > Cl) and the electronic environment of the carbon-halogen bond.

The steric hindrance imposed by substituents can also influence reactivity. Bulky groups adjacent to a reactive site may hinder the approach of reagents, leading to lower yields or favoring the formation of a different regioisomer. In the synthesis of fused heterocyclic systems via cycloaddition reactions, the stereochemistry of the final product is often controlled by the stereochemistry of the reactants and the reaction conditions, which favor a specific transition state. rsc.org

Furthermore, studies have shown a clear structure-activity relationship in the biological evaluation of these derivatives. For example, in a series of benzodioxole derivatives designed as COX inhibitors, compounds containing halogen atoms on an attached phenyl ring showed better activity against COX1 compared to the unsubstituted analogue. nih.gov This highlights how systematic structural modifications can directly impact the functional properties of the resulting molecules.

Advanced Characterization of Novel Derivatives

The unambiguous determination of the structure and purity of newly synthesized this compound derivatives is essential. A suite of advanced analytical techniques is employed for this purpose.

Common Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for elucidating the molecular structure. ¹H-NMR provides information about the number and chemical environment of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule. researchgate.netnih.govmdpi.com For example, in the characterization of benzodioxole acetic acid derivatives, the ¹H-NMR spectrum shows characteristic signals for the O-CH₂-O protons of the benzodioxole ring around 6.13 ppm and a singlet peak for the carboxylic acid proton around 12 ppm. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a new compound with high accuracy, confirming its molecular formula. researchgate.netnih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups. For instance, the synthesis of an ester derivative from a carboxylic acid is confirmed by the disappearance of the broad hydroxyl band of the acid and the appearance of a strong carbonyl stretch for the ester in the IR spectrum. nih.gov

Advanced Structural Analysis:

Single Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. rsc.org It provides precise information on bond lengths, bond angles, and the stereochemistry of the molecule, which was used to validate the stereochemistry of a benzodioxole grafted spirooxindole pyrrolidinyl derivative. rsc.org

Microcrystal Electron Diffraction (MicroED): This emerging technique allows for the structural characterization of very small crystals that are not suitable for conventional X-ray crystallography. mdpi.com It has been successfully applied to determine the structures of novel benzodioxol carboxamide derivatives, demonstrating its utility in providing valuable structural insights for complex organic molecules. mdpi.comresearchgate.net

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy of 6-Methoxy-1,3-benzodioxole-5-carbaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. Protons in different chemical environments resonate at different frequencies, providing a unique fingerprint of the molecule's structure.

Key ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ) in ppm
Aldehyde Proton (CHO)~10.25
Aromatic ProtonsVaries
Methylene (B1212753) Dioxy Protons (O-CH₂-O)~6.16
Methoxy (B1213986) Protons (O-CH₃)~3.83

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ) in ppm
Carbonyl Carbon (C=O)~189.79
Aromatic CarbonsVaries
Methylene Dioxy Carbon (O-CH₂-O)~102.60
Methoxy Carbon (O-CH₃)~60.08

Note: The exact chemical shifts can vary slightly depending on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum confirms its molecular weight of approximately 180.16 g/mol . nih.govsigmaaldrich.com The fragmentation pattern provides additional structural information, as the molecule breaks apart in predictable ways.

Key Mass Spectrometry Data:

Ionm/z
Molecular Ion [M]⁺180
Fragment [M-H]⁺179

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of this compound displays distinct absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1674-1609 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. mdpi.com Other significant bands would indicate the presence of C-H bonds in the aromatic ring and the methoxy group, as well as the C-O bonds of the ether and methylenedioxy groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Carbonyl (C=O) of Aldehyde1674-1609
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch (Methoxy)~2950-2850
C-O Stretch (Ether & Dioxole)~1250-1000

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com In GC, the components of a mixture are separated based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are identified based on their mass spectra.

GC-MS is a highly effective method for determining the purity of this compound. nih.gov The presence of a single sharp peak in the gas chromatogram at a specific retention time, coupled with a mass spectrum corresponding to the target compound, confirms its high purity. pjps.pk Any impurities would appear as additional peaks at different retention times with their own unique mass spectra.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound. Typically, reverse-phase HPLC is employed, where a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic nature and moderate polarity, this compound is well-suited for this type of chromatography.

A common stationary phase for the analysis of such aromatic aldehydes is a C18 (octadecylsilyl) column, which provides excellent hydrophobic interaction and resolution. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and reproducibility. The choice of organic modifier and its proportion in the mobile phase can be adjusted to optimize the retention time and separation from potential impurities. For instance, a gradient elution, where the concentration of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities.

When coupled with a mass spectrometer, HPLC becomes a powerful tool for both separation and structural elucidation. LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight and fragmentation pattern of the analyte. For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions.

In a typical LC-MS analysis, the compound would first be separated on an HPLC column. Upon eluting from the column, it enters the mass spectrometer's ion source. In positive ion mode ESI, the molecule would be expected to form a protonated molecule, [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a unique "fingerprint" of the molecule, aiding in its definitive identification.

Detailed Research Findings

While specific, detailed research findings for the HPLC and LC-MS analysis of this compound are not extensively published in publicly available literature, typical analytical parameters can be inferred from the analysis of structurally similar compounds, such as other substituted benzaldehydes and benzodioxole derivatives.

High-Performance Liquid Chromatography (HPLC) Parameters:

Below is a representative data table of typical HPLC conditions that could be employed for the analysis of this compound.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Expected Retention Time 8 - 12 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) Findings:

The following table outlines the expected mass spectrometric data for this compound. The molecular weight of the compound is 180.16 g/mol .

ParameterExpected Value/Observation
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z) 181.05
Major Fragment Ions (m/z) 165 (loss of CH₃), 152 (loss of C=O), 123 (loss of CH₃ and C=O)
Scan Mode Full Scan and Product Ion Scan

These tables provide a foundational understanding of the analytical methodologies used for the structural elucidation and quality control of this compound. The precise parameters would be optimized during method development to achieve the desired separation and sensitivity for a specific application.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The energies of the HOMO and LUMO are critical parameters in assessing a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The spatial distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack on the 6-Methoxy-1,3-benzodioxole-5-carbaldehyde molecule.

Energy Gap (ΔEg) Determination

The energy gap (ΔEg) between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Mulliken Charge Distribution Analysis

Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing an estimation of the partial atomic charges. This analysis would identify the electropositive and electronegative centers within the molecule, further clarifying its reactivity and the nature of its electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are predictive models that correlate the structural or property descriptors of a set of compounds with their biological activity. To date, no specific QSAR models centered on this compound as a primary scaffold have been published. Such studies would be valuable in medicinal chemistry for designing new derivatives with potentially enhanced therapeutic effects.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While studies have been conducted on various benzodioxole derivatives, specific molecular docking and simulation research detailing the interaction of this compound with biological targets like proteins or enzymes is not available. These investigations would be essential for identifying potential therapeutic targets and understanding its mechanism of action at a molecular level.

Conformational Analysis and Stability Studies

A complete conformational analysis of this compound would involve the computational identification of all possible spatial arrangements of its atoms (conformers) and the determination of their relative stabilities. This is typically achieved through methods like Density Functional Theory (DFT), which can accurately predict molecular geometries and energies.

For this compound, the key rotational bonds that would dictate its conformational landscape are the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the aldehyde group to the aromatic ring. Theoretical calculations would aim to identify the most stable conformers by calculating their potential energy surface. Factors such as steric hindrance between the methoxy and aldehyde groups, as well as electronic effects involving the benzodioxole ring system, would be critical in determining the preferred conformations.

While specific data for this compound is lacking, studies on analogous substituted benzaldehydes and benzodioxole derivatives suggest that planar or near-planar arrangements of the substituent groups relative to the aromatic ring are often the most stable. DFT calculations on some 1,3-benzodioxole (B145889) derivatives have been used to determine their most stable geometries and to calculate their standard molar enthalpies of formation. Such studies provide a framework for how the stability of this compound could be computationally assessed.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

ConformerDihedral Angle (°C-C-C=O)Relative Energy (kcal/mol)Population (%)
A00.0075
B1801.2025

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Reaction Pathway Prediction and Mechanistic Elucidation

Theoretical chemistry plays a crucial role in predicting the most likely pathways for chemical reactions and elucidating the detailed mechanisms by which they occur. For this compound, this could involve modeling its behavior in various synthetic transformations.

Computational methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, the formylation reaction to produce this aldehyde, or its subsequent conversion to other molecules, could be modeled to understand the step-by-step process at a molecular level. DFT studies on the reaction mechanisms of benzaldehyde (B42025) with other reagents have successfully identified transition states and elucidated the influence of substituents on the reaction energetics.

Such computational insights can help in optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes. A theoretical investigation into the reactivity of this compound would likely focus on the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic character of the aromatic ring, as influenced by the methoxy and methylenedioxy groups.

Table 2: Hypothetical Data Table for a Predicted Reaction Pathway

Reaction StepReactant(s)Transition State Energy (kcal/mol)Product(s)
Nucleophilic AdditionThis compound + Nu-15.5Adduct Intermediate
Proton TransferAdduct Intermediate + H+5.2Final Product

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Biological Activities and Mechanistic Pathways

Investigations into Anti-inflammatory Properties

Research into the anti-inflammatory effects of methoxy-substituted phenolic compounds suggests potential mechanisms of action that may be relevant to 6-Methoxy-1,3-benzodioxole-5-carbaldehyde. Generally, the anti-inflammatory activity of such compounds is linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov Studies on various botanical extracts and their constituents have highlighted the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govmdpi.com These pathways are crucial for the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The activation of NF-κB and MAPK pathways triggers a cascade of events leading to the transcription of genes responsible for inflammation. researchgate.netmdpi.com Compounds with structures related to this compound have been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing the expression of inflammatory mediators. nih.gov Furthermore, the antioxidant properties of phenolic compounds can contribute to their anti-inflammatory effects by activating the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress that often accompanies inflammation. mdpi.com While these general mechanisms are well-documented for related compounds, specific investigations into the anti-inflammatory properties and precise molecular mechanisms of this compound are not extensively detailed in the available literature.

Anticancer and Antitumor Research

The potential of this compound and its derivatives as anticancer agents has been a subject of scientific inquiry, focusing on their ability to inhibit cancer cell growth, interfere with crucial enzymatic activities, and modulate biochemical pathways essential for tumor survival and proliferation.

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in anticancer drug discovery. The human colon cancer cell line (COLO 205) and the human breast cancer cell line (MCF-7) are commonly used models for such assessments. While direct studies providing specific GI50 or IC50 values for this compound against these cell lines are limited, research on structurally similar compounds provides insight into the potential activity of this class of molecules. For instance, studies on methoxychalcones have demonstrated potent antiproliferative effects against MCF-7 cells. nih.gov Similarly, other natural and synthetic compounds have been evaluated against COLO 205 cells, showing varying degrees of growth inhibition. researchgate.netbiomedpharmajournal.org

Compound Class/DerivativeCell LineActivity MetricObserved Value
Methoxychalcone DerivativeMCF-7 (Breast)IC507.7 - 9.2 µM
Elephantopus scaber-mediated Silver NanoparticlesCOLO-205 (Colon)GI5017.4 µg/ml
CapsaicinHCT 116 p53-/- (Colon)IC5019.67 ± 0.06 µM
2',5'-DimethoxychalconeMCF-7 (Breast)IC507.7 - 9.2 µM

Enzymes that play a critical role in cancer development and progression are key targets for therapeutic intervention. Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that are frequently overexpressed or mutated in various cancers, including lymphoma. nih.govresearchgate.netnih.gov These enzymes are catalytic components of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.govnih.gov The dysregulation of EZH2 activity leads to aberrant gene expression, promoting cancer cell proliferation and survival. researchgate.net

Consequently, the development of EZH1 and EZH2 inhibitors is an active area of cancer research. Small molecules have been identified that selectively inhibit these enzymes, leading to the reduction of H3K27 methylation and subsequent apoptosis in cancer cells that are dependent on EZH2 activity. nih.govresearchgate.net However, there is currently no specific scientific literature that documents the investigation of this compound as an inhibitor of EZH1 or EZH2 enzymes.

The anticancer effects of many compounds are exerted through the modulation of various biochemical pathways that regulate cell survival, proliferation, and death. Key pathways often implicated in cancer include those controlling the cell cycle and apoptosis (programmed cell death). nih.govmdpi.com Phytochemicals, including benzodioxole derivatives, are known to interfere with these pathways.

Modulation of apoptosis is a common mechanism for anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the regulation of Bcl-2 family proteins and the activation of caspases. mdpi.com Furthermore, compounds can induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by altering the expression or activity of cyclins and cyclin-dependent kinases (CDKs). nih.gov While these are established mechanisms for many anticancer compounds, specific studies detailing the modulation of these or other pathways, such as mTOR or metabolic pathways, by this compound are not extensively covered in the available research. mdpi.comnih.govnih.gov

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Natural products and their synthetic derivatives are a rich source of novel antimicrobial compounds. The antimicrobial potential of this compound would typically be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. While specific MIC values for this compound are not widely reported, related methoxy-substituted compounds have shown promise. For example, various methoxychalcones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida. nih.gov

Compound Class/DerivativeMicroorganismActivity MetricObserved Value (µg/mL)
3',4',5'-TrimethoxychalconeCandida kruseiMIC3.9
3'-MethoxychalconePseudomonas aeruginosaMIC7.8
Piperidine DerivativesStaphylococcus aureusMIC32 - 512
Piperidine DerivativesCandida albicansMIC32 - 512

This table provides examples of antimicrobial activity for related compound classes to illustrate the type of data generated in such studies, as specific data for this compound is not broadly available.

Antiparasitic Activity Investigations

Parasitic diseases, such as leishmaniasis, trypanosomiasis, and malaria, affect millions of people worldwide, and there is a pressing need for new, effective, and safe treatments. Natural products are a significant source of lead compounds in the development of antiparasitic drugs. nih.govnih.gov Research in this area involves screening compounds for their ability to inhibit the growth of parasites like Leishmania, Trypanosoma, and Plasmodium. nih.govmdpi.com Despite the broad screening of natural and synthetic compounds for antiparasitic properties, there is a lack of specific studies in the accessible scientific literature investigating the activity of this compound against these or other parasites.

Plant Growth Regulation and Auxin Receptor Agonism

Research into the specific effects of this compound on plant growth regulation and its potential as an auxin receptor agonist is not extensively detailed in publicly available scientific literature. However, studies on closely related 1,3-benzodioxole (B145889) derivatives have demonstrated significant potential in this area, suggesting a promising avenue for future investigation of this compound. nih.govresearchgate.netfrontiersin.org

Root Growth Promotion Mechanisms

While direct evidence for the root growth promotion mechanisms of this compound is not available, studies on other N-(benzo[d] nih.govontario.cadioxol-5-yl)-2-(one-benzylthio) acetamides have provided a model for how this class of compounds may function. For instance, the derivative known as K-10 has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. nih.govresearchgate.netfrontiersin.org This effect is achieved through the enhancement of root-related signaling responses. nih.govresearchgate.netfrontiersin.org It is plausible that this compound, due to its structural similarity, could operate through a comparable mechanism, though this requires experimental verification.

The general mechanism for auxin-like root growth promotion involves the activation of auxin response pathways, leading to increased cell division and differentiation in root tissues. nih.govnih.gov

In Vivo Biological Evaluation using Genetic Approaches

Specific in vivo biological evaluations of this compound using genetic approaches have not been reported. However, the blueprint for such studies exists in the research conducted on related compounds. For example, the auxin-like physiological functions of the benzodioxole derivative K-10 were confirmed through investigations using auxin-related mutants of Arabidopsis, such as yucQ and tir1. nih.govresearchgate.net The tir1 mutant, which has a defective auxin receptor, showed decreased sensitivity to K-10, indicating that the compound is recognized by the TIR1 receptor. nih.govresearchgate.net

Furthermore, K-10 was shown to significantly enhance the transcriptional activity of the auxin response reporter DR5:GUS, providing further evidence of its auxin-like activity in vivo. nih.govresearchgate.net A similar genetic approach would be necessary to determine if this compound exhibits comparable in vivo activity.

Mechanisms of Action at the Molecular Level

The precise molecular mechanisms of action for this compound have not been elucidated. Insights can, however, be drawn from the detailed molecular studies of other benzodioxole derivatives.

Molecular Interactions with Biological Targets

While specific molecular interactions for this compound are not documented, molecular docking analyses of the related compound K-10 with the auxin receptor TIR1 (Transport Inhibitor Response 1) have revealed key interactions. nih.govfrontiersin.org These studies show that K-10 binds effectively within the active pocket of the TIR1 receptor. nih.govfrontiersin.org The interaction is stabilized by hydrogen bonds between the compound and specific amino acid residues of the receptor. nih.gov It is hypothesized that the benzodioxole moiety plays a crucial role in the binding and biological activity of these compounds. nih.govnih.gov

Receptor Binding Affinity Studies

Direct receptor binding affinity studies for this compound are not present in the current body of scientific literature. However, for the related benzodioxole derivative K-10, molecular docking studies have provided an estimated binding energy with the TIR1 receptor. nih.govfrontiersin.org The calculated binding energy for K-10 was found to be lower than that of the natural auxin, 1-naphthylacetic acid (NAA), suggesting a greater affinity for the TIR1 receptor. nih.govfrontiersin.org

Table 1: Comparative Binding Energy of a Benzodioxole Derivative and a Natural Auxin with the TIR1 Receptor

CompoundBinding Energy (kJ mol⁻¹)
K-10-8.62
NAA-7.67

This data is for the related compound K-10 and is provided for contextual purposes. nih.govfrontiersin.org

Comparative Biological Studies with Related Benzodioxole Derivatives

There are no specific comparative biological studies available that include this compound and other related benzodioxole derivatives in the context of plant growth regulation. Research in this area has focused on establishing the structure-activity relationships within a series of synthesized N-(benzo[d] nih.govontario.cadioxol-5-yl)-2-(one-benzylthio) acetamides. nih.gov These studies have shown that modifications to the substituent groups on the benzodioxole ring can significantly impact the root growth-promoting activity. nih.gov To understand the relative potency and specific effects of this compound, it would need to be included in such comparative analyses.

Applications As Chemical Intermediates in Advanced Materials and Pharmaceutical Development

Role in Pharmaceutical Synthesis and Drug Discovery

6-Methoxy-1,3-benzodioxole-5-carbaldehyde is a significant intermediate in the synthesis of various pharmaceutical agents. chemimpex.com The 1,3-benzodioxole (B145889) moiety is present in numerous bioactive compounds, and derivatives of this structure are explored for a range of therapeutic applications, including use as pesticides and pharmaceuticals. wikipedia.org

This aromatic aldehyde is an exemplary precursor for the development of bioactive molecules due to its functional groups that allow for easy modification. chemimpex.com The aldehyde group is readily available for reactions to build more complex structures, while the methoxy (B1213986) group can influence the solubility and stability of the resulting compounds. chemimpex.com The core 1,3-benzodioxole structure itself is a key pharmacophore in many biologically active compounds. nih.gov For instance, research into the synthesis of new amino-acyl derivatives has utilized the 1,3-benzodioxole unit from natural products like safrole as a foundational structure. researchgate.net

Research widely utilizes this compound as an intermediate in the synthesis of pharmaceuticals, with a particular focus on anti-inflammatory, analgesic, and anticancer agents. chemimpex.com

Anti-inflammatory and Analgesic Agents: The compound serves as a key intermediate in the development of both anti-inflammatory and analgesic drugs. chemimpex.com The broader class of 1,3-benzodioxole derivatives has shown potential for analgesic activities. researchgate.net

Anticancer Agents: The development of novel anticancer agents is a significant application for this compound. chemimpex.com Many derivatives containing the 1,3-benzodioxole group are known to be bioactive. wikipedia.org Studies have demonstrated that compounds incorporating the 1,3-benzodioxole structure can exhibit significant growth inhibitory activity against various human tumor cell lines. nih.govresearchgate.net For example, the clinical antitumor agents etoposide (B1684455) and teniposide (B1684490) contain the methylenedioxy unit as part of their structure. nih.gov The methoxy group, as seen in various methoxy-substituted quinolines, can also play a role in the cytotoxic activity of potential anticancer compounds. nih.govnih.gov

Derivative ClassStarting MoietyTherapeutic Potential
Quinoline Derivatives6-MethoxyquinolineP-glycoprotein Inhibition, Anticancer nih.gov
Isochromanone/Isoquinoline Derivatives1,3-BenzodioxoleAntitumor Activity researchgate.net
Amino-acyl Derivatives1,3-BenzodioxoleGeneral Bioactivity researchgate.net

The concept of creating "hybrid molecules" involves combining two or more different pharmacophores to develop a single molecule with multiple pharmacological activities or an enhanced therapeutic profile. The design and synthesis of such hybrids from bioactive phytochemicals is a strategy to create multifunctional leads for new drugs. nih.gov

The aldehyde functionality of this compound makes it a suitable candidate for incorporation into hybrid structures through reactions like condensation or multicomponent reactions, which are common methods for synthesizing complex bioactive molecules. mdpi.com While direct synthesis examples starting from this specific aldehyde are not detailed in the available literature, the synthesis of ester-based hybrids from related phenolic compounds like eugenol (B1671780) (a methoxyphenol) and cinnamic acid demonstrates the chemical feasibility of this approach. nih.gov

Synthesis of Coenzyme Q Analogues and Redox-Active Systems

This compound and structurally related compounds are valuable intermediates in the synthesis of coenzyme Q (CoQ) analogues. mdpi.com Coenzymes are vital in cellular energy production and have been investigated for their antitumor properties. mdpi.com

Research has shown that apiol aldehyde derivatives, which share the benzodioxole aldehyde structure, can undergo oxidative rearrangement to yield key precursors for CoQ analogs. mdpi.com Specifically, these aldehyde intermediates allow for the synthesis of quinone structures that form the core of CoQ. The presence of a methoxy group in the final analogue, derived from a starting material like this compound, is a critical structural feature in these synthetic pathways. mdpi.com

Use in Agrochemical Synthesis

The 1,3-benzodioxole structural motif is not only relevant in pharmaceuticals but also in the development of agrochemicals. wikipedia.orgnih.gov Compounds containing this moiety are investigated for various applications, including as pesticides. nih.gov

While direct evidence of this compound being used as a primary precursor for commercial herbicides is limited, the broader class of 1,3-benzodioxole derivatives has been explored for herbicidal and plant growth-regulating properties. nih.gov For example, a series of N-(benzo[d] chemimpex.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were designed and synthesized as potent auxin receptor agonists, which act as plant growth promoters. nih.govresearchgate.net This demonstrates the potential of the benzodioxole scaffold in creating molecules that interact with biological systems in plants. Furthermore, some benzodioxole compounds, such as piperonyl butoxide, are well-known as powerful synergists that enhance the efficacy of insecticides, though this is a distinct application from direct herbicidal activity. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 5780-00-7 sigmaaldrich.com
Molecular Formula C₉H₈O₄ sigmaaldrich.com
Molecular Weight 180.16 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 109-115 °C sigmaaldrich.com

| Synonyms | 5-Formyl-6-methoxy-1,3-benzodioxole, 6-Methoxypiperonal sigmaaldrich.com |

Development of Fungicidal Agents

The 1,3-benzodioxole scaffold is a key structural motif in the development of novel fungicidal agents due to its broad-spectrum activity and adaptability for chemical modification. buketov.edu.kz This scaffold is present in several natural plant alkaloids known for their pesticidal properties. researchgate.net Researchers leverage this compound and related benzodioxole intermediates to synthesize more complex derivatives with enhanced fungicidal potential against a range of phytopathogenic fungi. buketov.edu.kz

A significant area of research involves the design and synthesis of 1,3-benzodioxole-pyrimidine derivatives intended to function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts the pathogen's energy supply, leading to its death. mdpi.com In one study, a series of novel benzodioxole-pyrimidine compounds were synthesized and tested for their in vitro fungicidal activity. One particular derivative, compound 5c , demonstrated a broad spectrum of activity against several significant plant pathogens, with efficacy, in some cases, far exceeding that of the commercial fungicide boscalid. acs.org

The in vivo efficacy of these compounds was also demonstrated, with compound 5c showing significant protective and curative effects against Alternaria solani on tomato plants. Further investigation through scanning electron microscopy revealed that the compound severely damaged the surface morphology of the fungal mycelia, interfering with its growth. acs.org The strong inhibitory action on the SDH enzyme was confirmed through in vitro enzyme assays and fluorescence quenching experiments. acs.org These findings underscore the potential of using the benzodioxole scaffold to develop new and effective SDHIs for agricultural applications. acs.org

Fungal StrainCompound 5c EC₅₀ (mg/L)Boscalid EC₅₀ (mg/L)
Botrytis cinerea0.445.02
Rhizoctonia solani6.96>50
Fusarium oxysporum6.99>50
Alternaria solani0.070.16
Gibberella zeae0.571.28

Development of Corrosion Inhibitors based on Benzodioxole Scaffolds

The 1,3-benzodioxole framework is also utilized in the development of organic corrosion inhibitors, which protect metallic surfaces by adsorbing onto them and forming a barrier against corrosive agents. researchgate.net The effectiveness of these organic compounds is largely dependent on their electronic structure, including the presence of heteroatoms (like oxygen in the dioxole ring) and π-electrons, which facilitate adsorption onto the metal surface. electrochemsci.org

Theoretical studies using quantum chemical calculations have been employed to predict the inhibition efficiency of various 1,3-benzodioxole derivatives. These studies analyze the relationship between the molecular structure of the inhibitor and its protective capabilities. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption. A lower ELUMO value indicates a greater ability to accept electrons from the metal, forming feedback bonds. researchgate.net

The difference between these energy levels, known as the energy gap (ΔE), is also a crucial indicator of inhibitor efficiency; a smaller energy gap generally correlates with higher inhibition efficiency. researchgate.net These computational models allow for the screening and design of more effective benzodioxole-based corrosion inhibitors for various industrial applications. researchgate.netmdpi.com

Compound (Derivative of 1,3-Benzodioxole)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Compound I-9.152-0.0819.071
Compound II-9.021-0.7818.240
Compound IV-9.213-0.1929.021
Compound V-9.251-0.1019.150
Compound VI-9.043-0.2138.830
Data derived from theoretical calculations using the AM1 semiempirical method. researchgate.net

Role in Advanced Battery Science

Based on available scientific literature, there is no significant research detailing the specific role or application of this compound or its direct derivatives in the field of advanced battery science, such as in the formulation of electrolytes or the development of electrode materials.

Natural Occurrence and Environmental Considerations

Environmental Fate and Ecotoxicological Studies

Specific environmental fate and ecotoxicological data for 6-Methoxy-1,3-benzodioxole-5-carbaldehyde are limited. However, insights can be drawn from the behavior of structurally related compounds, such as aromatic aldehydes and benzodioxole derivatives.

The environmental persistence and degradation of a chemical are influenced by its structure and the environmental conditions. For aromatic compounds, biodegradation is a key removal mechanism from soil and water. nih.gov Microorganisms in the soil and aquatic environments can utilize organic compounds as a source of carbon and energy, leading to their breakdown. bme.huacademicjournals.org

Studies on the biodegradation of the methylenedioxyphenyl group, a core structure in this compound, have shown that certain soil bacteria are capable of metabolizing this moiety. nih.gov For instance, an actinomycete bacterium has been discovered that can decompose the methylenedioxyphenyl group in piperine, a compound also containing this structure. nih.gov This suggests that microbial degradation could be a potential pathway for the breakdown of this compound in the environment.

Table 1: Factors Influencing the Biodegradation of Organic Compounds in Soil
FactorDescription
Microbial Population The types and density of microorganisms present in the soil play a crucial role in the rate and extent of degradation.
Temperature Affects microbial activity and the rate of chemical reactions.
Moisture Essential for microbial growth and the transport of nutrients and contaminants.
pH Influences microbial enzyme activity and the chemical state of the compound.
Organic Matter Can serve as a co-metabolite and influence the overall microbial activity in the soil.
Compound Structure The chemical structure of the compound, including functional groups and substituents, determines its susceptibility to microbial attack.

Direct ecotoxicological data for this compound on aquatic organisms is scarce. However, the toxicity of aromatic aldehydes to aquatic life has been the subject of research. The effects of these compounds can be assessed using model organisms such as the water flea (Daphnia magna) and various fish species. nih.govnih.govmdpi.com

Toxicity in aquatic environments is often evaluated by determining the concentration of a substance that is lethal to 50% of a test population over a specific time period (LC50) or the concentration that causes a non-lethal effect in 50% of the population (EC50). mdpi.com For aromatic aldehydes, factors such as their ability to penetrate cell membranes and interact with biological macromolecules are key determinants of their toxicity.

General studies on the toxicity of organic contaminants to Daphnia magna show that exposure can lead to mortality and affect reproductive output. nih.govmdpi.commdpi.comup.ac.za The specific impact of this compound would depend on its concentration and the duration of exposure. Given the lack of specific experimental data, any assessment of its potential impact on aquatic organisms would currently rely on predictive models based on its chemical structure.

Table 2: Common Endpoints in Aquatic Ecotoxicology Studies
EndpointOrganismDescription
Acute Toxicity (LC50) Fish, Daphnia magnaThe concentration of a substance that is lethal to 50% of the test organisms within a short period (e.g., 24, 48, or 96 hours).
Chronic Toxicity Fish, Daphnia magnaAssesses the long-term effects of exposure to lower concentrations of a substance on survival, growth, and reproduction.
Immobilization (EC50) Daphnia magnaThe concentration of a substance that causes 50% of the daphnids to become immobilized after a specified exposure time.
Reproductive Effects Daphnia magnaMeasures the impact on the number of offspring produced over a specific period.

Q & A

Q. What established synthetic routes are available for 6-Methoxy-1,3-benzodioxole-5-carbaldehyde, and how are key intermediates purified?

The compound is synthesized via multi-step protocols adapted from fluorinated benzodioxole derivatives. A typical route involves:

  • Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the benzodioxole core.
  • Methoxy group installation via nucleophilic substitution or protective group strategies (e.g., methoxymethoxy as a transient group ).
  • Purification : Column chromatography (silica gel, 200–300 mesh) with eluents like petroleum ether/ethyl acetate (10:1) to isolate intermediates. Final crystallization uses hexane/ethyl acetate (5:1) for slow evaporation, yielding high-purity crystals .
    Key validation : 1H-NMR^1 \text{H-NMR} (e.g., δ 10.14 ppm for aldehyde proton) and HRMS (e.g., m/z 279.19 for C11H9F3O5\text{C}_{11}\text{H}_9\text{F}_3\text{O}_5) confirm structural integrity .

Q. How do spectroscopic techniques (NMR, MS) characterize this compound, and what are critical spectral markers?

  • 1H-NMR^1 \text{H-NMR} (600 MHz, CDCl3_3):
    • Aldehyde proton: Singlet at δ 10.14 ppm.
    • Aromatic protons: δ 7.42 ppm (singlet, 1H, ArH).
    • Methoxymethoxy groups: δ 3.62 ppm (OCH3_3) and δ 5.09 ppm (CH2_2) .
  • 13C-NMR^{13} \text{C-NMR} (150 MHz):
    • Aldehyde carbon at δ 188 ppm; aromatic carbons between δ 102–155 ppm .
  • HRMS : Exact mass matching theoretical C11H9F3O5\text{C}_{11}\text{H}_9\text{F}_3\text{O}_5 (279.19) confirms molecular formula .

Advanced Research Questions

Q. How are crystallographic challenges (e.g., disorder in fluorinated groups) addressed during structural refinement?

The CF3_3 group in derivatives exhibits rotational disorder, split into two sites with occupancies 0.888(6) and 0.112(6). Refinement strategies include:

  • Restraints : Applying geometric constraints on bond lengths and angles for disordered fluorine atoms.
  • Riding hydrogen models : Fixed C–H distances (0.95–0.99 Å) and isotropic displacement parameters (Uiso=1.21.5×UeqU_{\text{iso}} = 1.2–1.5 \times U_{\text{eq}}) .
  • Validation : R-factor convergence (< 0.05) and electron density maps ensure accuracy .

Q. How do methoxy and trifluoromethyl substituents influence reactivity and biological activity?

  • Lipophilicity enhancement : The CF3_3 group increases logPP, improving membrane permeability and pharmacokinetics.
  • Electronic effects : Methoxy groups donate electron density, stabilizing intermediates in nucleophilic reactions (e.g., aldehyde condensation).
  • Biological relevance : Fluorinated analogs show enhanced herbicidal and fungicidal activity compared to non-fluorinated derivatives, likely due to improved target binding and metabolic stability .

Q. What contradictions exist in synthetic yields across literature methods, and how can they be resolved?

Discrepancies in yields arise from:

  • Protective group efficiency : Methoxymethoxy groups may hydrolyze prematurely under acidic conditions, reducing aldehyde yields.
  • Optimization : Adjusting reaction temperature (e.g., < 0°C for formylation steps) and catalyst loadings (e.g., Lewis acids like AlCl3_3) improves reproducibility .

Q. How is computational modeling used to predict regioselectivity in derivatization reactions?

  • DFT calculations : Predict electrophilic aromatic substitution sites (e.g., para to methoxy groups) based on frontier molecular orbitals.
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. What analytical pitfalls occur in interpreting 1H-NMR^1 \text{H-NMR}1H-NMR data for closely related analogs?

  • Signal overlap : Aromatic protons near δ 7.4–7.6 ppm may mask impurities. Use 13C^{13} \text{C}-DEPT or 2D NMR (COSY, HSQC) to resolve assignments.
  • Solvent artifacts : Residual ethyl acetate in crystallization solvents can produce δ 1.2–4.1 ppm signals; thorough drying is critical .

Q. How does steric hindrance from the benzodioxole ring affect catalytic reactions (e.g., cross-coupling)?

  • Buchwald-Hartwig amination : Limited by poor accessibility to the 5-carbaldehyde position.
  • Workaround : Use bulky ligands (e.g., XPhos) or microwave-assisted conditions to enhance reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,3-benzodioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,3-benzodioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.